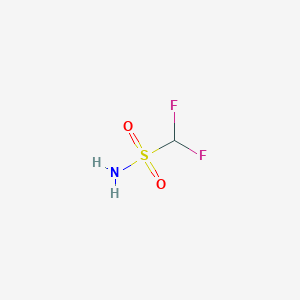

Difluoromethanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKHJADKQVHTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619561 | |

| Record name | 1,1-Difluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-74-5 | |

| Record name | 1,1-Difluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Difluoromethanesulfonamide Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Difluoromethanesulfonamide derivatives are an emerging class of fluorinated organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The incorporation of the difluoromethyl group (CF2H) into a sulfonamide scaffold can profoundly influence the physicochemical and biological properties of a molecule. This includes enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity to biological targets. These characteristics make this compound derivatives attractive candidates for the development of novel therapeutics, with applications reported in areas such as carbonic anhydrase inhibition for the treatment of glaucoma. This technical guide provides an in-depth overview of the synthesis of these valuable compounds, detailed experimental protocols, and an examination of a key signaling pathway relevant to their potential therapeutic applications.

Core Synthesis Strategies

The primary route for the synthesis of N-substituted this compound derivatives involves the reaction of a suitable amine with a difluoromethanesulfonylating agent. The most common and versatile precursor for this transformation is difluoromethanesulfonyl chloride (CF2HSO2Cl).

A general workflow for the synthesis of this compound derivatives is depicted below:

Experimental Protocols

Protocol 1: Synthesis of Difluoromethanesulfonyl Chloride (DFMSC)

This protocol is adapted from the general synthesis of sulfonyl chlorides from sulfonic acids.

Materials:

-

Difluoromethanesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a stirred solution of difluoromethanesulfonic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude difluoromethanesulfonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Protocol 2: General Synthesis of N-Substituted Difluoromethanesulfonamides

This protocol describes the general procedure for the reaction of DFMSC with a primary or secondary amine.

Materials:

-

Difluoromethanesulfonyl chloride (DFMSC)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (Et₃N) (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve the amine (1.0 eq) in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.

-

Add the base (pyridine or Et₃N, 1.5 eq) to the solution.

-

Slowly add a solution of difluoromethanesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table summarizes the synthesis of various this compound derivatives, adapted from the work of Boyle et al. on carbonic anhydrase inhibitors.

| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenylthis compound | 4 | 85 |

| 2 | 4-Chloroaniline | N-(4-chlorophenyl)this compound | 6 | 78 |

| 3 | Benzylamine | N-benzylthis compound | 3 | 92 |

| 4 | Piperidine | 1-(difluoromethanesulfonyl)piperidine | 2 | 95 |

| 5 | Morpholine | 4-(difluoromethanesulfonyl)morpholine | 2.5 | 90 |

| 6 | 2-Aminopyridine | N-(pyridin-2-yl)this compound | 8 | 65 |

Biological Context: The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. Consequently, the Hh pathway is a significant target for anticancer drug development. While specific this compound derivatives have not been extensively reported as direct Hedgehog pathway inhibitors, the broader class of sulfonamides is a well-established pharmacophore in oncology. Understanding this pathway provides a relevant biological context for the potential application of novel this compound derivatives in cancer therapy.

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH1). In the absence of the ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon SHH binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the transcription of target genes that promote cell proliferation, survival, and differentiation.

This diagram illustrates the key molecular players and their interactions in the absence and presence of the Hedgehog ligand. Small molecule inhibitors of this pathway, such as Vismodegib and Sonidegib, typically target the SMO protein, preventing its activation and thereby blocking downstream signaling. The development of novel compounds, including potentially this compound derivatives, that can modulate this pathway at various points remains an active area of research.

The synthesis of this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The synthetic routes are generally robust and allow for the generation of a diverse range of analogs. The unique properties imparted by the this compound moiety can lead to compounds with improved pharmacological profiles. As our understanding of key biological pathways, such as the Hedgehog signaling cascade, continues to grow, the rational design and synthesis of targeted inhibitors based on this scaffold will be a key driver of innovation in drug development. This guide provides a foundational understanding of the synthesis and potential biological relevance of this important class of molecules, intended to aid researchers in their pursuit of novel and effective medicines.

Difluoromethanesulfonamide: A Comprehensive Technical Guide for Researchers

For immediate release: This whitepaper provides an in-depth analysis of the chemical properties and reactivity of difluoromethanesulfonamide, a key building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Executive Summary

This compound (CHF₂SO₂NH₂) is a fluorinated organic compound of significant interest due to the unique properties conferred by the difluoromethyl group. This guide summarizes its core chemical and physical properties, explores its reactivity and stability, and provides detailed experimental protocols for its application in synthesis. The inclusion of quantitative data in structured tables and logical diagrams offers a practical resource for laboratory work.

Chemical and Physical Properties

The introduction of fluorine atoms significantly influences the physicochemical properties of organic molecules, affecting acidity, lipophilicity, and metabolic stability. This compound is no exception, and its properties are foundational to its utility in synthetic applications.

Core Chemical Data

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 50585-74-5 | [1] |

| Molecular Formula | CH₃F₂NO₂S | [1] |

| Molecular Weight | 131.10 g/mol | [1] |

| Purity | ≥95% (Commercially available) | [1] |

Computational Chemistry Data

Computational models provide valuable insights into the behavior of molecules in biological systems.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | -0.5025 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Physical Properties

Acidity

The sulfonamide proton (N-H) in this compound is acidic due to the strong electron-withdrawing effect of the difluoromethylsulfonyl group. For comparison, the related trifluoromethanesulfonamide is a strong NH-acid, with a pKa of 11.06 in methanol and 6.33 in water.[3][4] This acidity is a key aspect of its reactivity, allowing for deprotonation to form a nucleophilic anion.

Spectroscopic Data

Detailed experimental spectra for this compound are not provided in the search results. However, based on its structure and data for related sulfonamides, the following characteristics can be anticipated:

-

¹H NMR: The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet in the region of 8.78–10.15 ppm.[5] The proton of the difluoromethyl group (CHF₂–) would likely appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon of the difluoromethyl group will exhibit a complex multiplet pattern due to strong one-bond coupling with the two fluorine atoms (¹J_CF), which can be as large as 250 Hz or more.[6][7] This can sometimes make the signal difficult to detect in spectra with low signal-to-noise ratios.[7]

-

¹⁹F NMR: This technique would be highly informative, showing a signal for the CHF₂ group, likely coupled to the adjacent proton. It is a valuable tool for quantifying fluorinated pharmaceuticals.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching, asymmetric and symmetric S=O stretching (typically in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions, respectively), and C-F stretching vibrations.

-

Mass Spectrometry: Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns involving the loss of SO₂, F, and other small fragments.

Reactivity and Stability

Synthesis of this compound

Difluoromethanesulfonamides are typically prepared through the reaction of an amine with the commercially available difluoromethanesulfonyl chloride (HF₂CSO₂Cl).[9]

Key Reactions

A significant reaction of difluoromethanesulfonamides involves the deprotonation of the sulfonamide nitrogen followed by reaction with electrophiles. The synthesis of β-hydroxy-α,α-difluorosulfonamides is a prime example.[9] In this reaction, a strong base like potassium hexamethyldisilazide (KHMDS) is used to generate the sulfonamide anion. This anion then acts as a nucleophile, attacking an aldehyde or ketone to form the corresponding β-hydroxy adduct.[9]

This reaction exhibits a pronounced counterion effect; potassium (K⁺) or sodium (Na⁺) bases provide excellent yields rapidly, whereas lithium bases often result in little to no product.[9] The resulting chiral β-hydroxy-α,α-difluorosulfonamides can be valuable intermediates, for instance, being readily incorporated into peptides following deprotection.[9]

Stability and Decomposition

While specific decomposition studies for this compound were not found, research on the related trifluoromethanesulfonyl fluoride (CF₃SO₂F) provides insights into the stability of the C-S bond. The thermal decomposition of CF₃SO₂F primarily proceeds through the cleavage of the C-S bond.[6][10] It can be inferred that this compound possesses a similarly stable C-S bond, though it may be susceptible to degradation under harsh conditions or in the presence of specific reagents.

Experimental Protocols

The following section details a representative experimental protocol for the reaction of a this compound with an aldehyde, based on procedures described for similar sulfonamides.[9]

General Procedure for the Synthesis of β-Hydroxy-α,α-difluorosulfonamides

This protocol outlines the key steps for the reaction, from setup to product isolation.

Methodology Details:

-

Reaction Setup: A solution of the N-substituted this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: A solution of potassium hexamethyldisilazide (KHMDS) (1.05 equiv) in THF is added dropwise to the cooled reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to ambient temperature.

-

Extraction and Isolation: The product is extracted from the aqueous phase using an organic solvent such as dichloromethane (DCM). The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude product.

-

Purification: The crude material is then purified using an appropriate technique, typically silica gel column chromatography, to afford the pure β-hydroxy-α,α-difluorosulfonamide.

Conclusion

This compound is a versatile and valuable reagent for drug discovery and development. Its distinct chemical properties, particularly the acidity of its N-H bond, enable a range of synthetic transformations. The methodologies and data presented in this guide offer a solid foundation for researchers to leverage the unique characteristics of this compound in their work. A thorough understanding of its properties and reactivity is crucial for its effective application in the synthesis of novel chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. acdlabs.com [acdlabs.com]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. Human Metabolome Database: Showing metabocard for Trifluoromethanesulfonamide (HMDB0259206) [hmdb.ca]

- 9. chemicalbook.com [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

Difluoromethanesulfonamide: A Technical Guide for Researchers

CAS Number: 50585-74-5

This technical guide provides a comprehensive overview of difluoromethanesulfonamide, a fluorinated sulfonamide of interest to researchers in drug discovery and medicinal chemistry. The document outlines its chemical properties, lists known suppliers, and presents a putative synthesis protocol. Additionally, it illustrates the synthetic workflow and the general role of fluorinated sulfonamides in drug development through structured diagrams.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its key physicochemical properties, gathered from various chemical suppliers, are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 50585-74-5 | ChemScene, BOC Sciences, Sigma-Aldrich |

| Molecular Formula | CH₃F₂NO₂S | ChemScene[1] |

| Molecular Weight | 131.10 g/mol | ChemScene[1] |

| Appearance | Clear oily liquid to solid | BOC Sciences[2] |

| Purity | ≥95% | ChemScene[1] |

| Storage | 4°C, protect from light | ChemScene[1] |

| SMILES | C(F)(F)S(=O)(=O)N | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | ChemScene[1] |

| logP | -0.5025 | ChemScene[1] |

Suppliers

This compound is available from several chemical suppliers catering to the research and development market. Purity and available quantities may vary.

| Supplier | Website |

| ChemScene | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

| Sigma-Aldrich | --INVALID-LINK-- |

| Ambeed | --INVALID-LINK-- |

| AK Scientific, Inc. (AKSci) | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| LookChem | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Putative Experimental Protocol for the Synthesis of this compound

This protocol is based on general procedures for sulfonamide synthesis.

Materials:

-

Difluoromethanesulfonyl chloride (CAS: 1512-30-7)[3]

-

Ammonia (or a suitable amine precursor)

-

Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Aqueous acid solution (e.g., hydrochloric acid) for workup

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve difluoromethanesulfonyl chloride in an anhydrous aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

-

Slowly add a source of ammonia to the cooled solution. This could be in the form of ammonia gas bubbled through the solution or a solution of ammonia in an organic solvent.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

Upon completion of the reaction (monitored by TLC or other suitable analytical methods), quench the reaction by adding water.

-

Acidify the mixture with an aqueous acid solution.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process, starting from the preparation of the key precursor, difluoromethanesulfonyl chloride.

Caption: Synthetic pathway for this compound.

Role in Drug Discovery

While specific biological activities of this compound are not extensively documented, the sulfonamide moiety and the incorporation of fluorine are well-established strategies in drug design.[4] Fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. Sulfonamides are a key pharmacophore in a wide range of therapeutic agents.

Caption: Potential roles of fluorinated sulfonamides in drug discovery.

References

Difluoromethanesulfonamide: A Novel Pharmacophore for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The difluoromethanesulfonamide moiety (-SO₂NHCHF₂) is emerging as a compelling pharmacophore and a versatile bioisostere, particularly for the carboxylic acid group.[3][4][5][6] Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms, enhance the acidity of the N-H bond compared to traditional sulfonamides, allowing it to act as a potent hydrogen bond donor. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of this compound-containing compounds, with a focus on their role as carbonic anhydrase and cyclooxygenase inhibitors.

Physicochemical Properties

The this compound group significantly influences key physicochemical properties that are critical for drug development, such as acidity (pKa), lipophilicity (logP), and solubility. The strong electron-withdrawing nature of the difluoromethyl group increases the acidity of the sulfonamide N-H proton, which is crucial for its binding to target enzymes.

Table 1: Physicochemical Properties of Selected Sulfonamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP | Solubility |

| This compound | CH₃F₂NO₂S | 131.10 | 10.1 (Predicted) | -0.5025 | Data not available |

| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | 7.2 | -0.86 | 0.5 mg/mL in water |

| (2-ethanoylamino-1,3,4-thiadiazol-5-yl)-difluoromethanesulfonamide | C₅H₅F₂N₅O₃S₂ | 297.25 | Data not available | Data not available | Water soluble[7] |

Synthesis of this compound Derivatives

The synthesis of difluoromethanesulfonamides typically involves the reaction of a primary or secondary amine with difluoromethanesulfonyl chloride. A key intermediate for more complex derivatives is carboxythis compound.

Experimental Protocol: Synthesis of N-Aryl-difluoromethanesulfonamides

This protocol describes a general method for the synthesis of N-aryl-difluoromethanesulfonamides.

Materials:

-

Aryl amine (1.0 eq)

-

Difluoromethanesulfonyl chloride (1.2 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve the aryl amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (2.0 eq) to the stirred solution.

-

Add difluoromethanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-difluoromethanesulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Biological Activity and Applications

The this compound pharmacophore has shown significant promise in the development of inhibitors for two key enzyme families: carbonic anhydrases and cyclooxygenases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8] They are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma.[9] The this compound group acts as a potent zinc-binding group in CA inhibitors.

Table 2: Carbonic Anhydrase Inhibition Data for Selected Sulfonamides

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide | 250 | 12 | 25 | 5.7[10] |

| Pyridine-3-sulfonamide | >10000 | 271 | 137 | 91[10] |

| Racemic fluoro sulfone 9 | - | IC50 = 3 | - | -[11] |

| Sulfonyl Semicarbazide Analogues | - | 5-20 fold selectivity over hCA I & IX | 26-114 fold selectivity over hCA II | 0.59-0.79 |

Note: Data for specific this compound derivatives is limited in publicly available literature. The table provides data for structurally related sulfonamides to illustrate inhibitory potential.

Signaling Pathway: Carbonic Anhydrase in Glaucoma

In the eye, carbonic anhydrase in the ciliary body epithelium plays a crucial role in the production of aqueous humor. Inhibition of CA reduces the formation of bicarbonate ions, which in turn decreases fluid secretion and lowers intraocular pressure (IOP), a major risk factor for glaucoma.[9]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12] Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory diseases. Some N-aryldifluoromethanesulfonamides have been investigated as potential COX-2 inhibitors.

Table 3: COX-2 Inhibition Data for Selected NSAID Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin Amide 7 | >66 | 0.009 | >7333 |

| Indomethacin Amide 19 | >66 | 0.04 | >1650 |

| Meclofenamate Amide 25 | >20 | 0.2 | >100 |

| Meclofenamate Amide 31 | >20 | 0.12 | >167 |

Note: This data is for amide derivatives of NSAIDs, which serve as a conceptual basis for designing this compound-based COX-2 inhibitors.

Signaling Pathway: COX-2 in Inflammation

Upon inflammatory stimuli, cells upregulate the expression of COX-2. This enzyme then converts arachidonic acid into prostaglandin H₂ (PGH₂), which is further metabolized to various prostaglandins, including PGE₂. PGE₂ then acts on its receptors to mediate inflammatory responses such as vasodilation, edema, and pain.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase.

Materials:

-

Human carbonic anhydrase II (hCA II)

-

p-Nitrophenyl acetate (pNPA), substrate

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Test compound (dissolved in DMSO)

-

Acetazolamide (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of hCA II in Tris-HCl buffer.

-

Prepare a stock solution of pNPA in acetonitrile or DMSO.

-

Prepare serial dilutions of the test compound and acetazolamide in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 180 µL Tris-HCl buffer + 20 µL pNPA solution.

-

Enzyme Control (100% activity): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL hCA II solution.

-

Test Compound: 158 µL Tris-HCl buffer + 2 µL test compound dilution + 20 µL hCA II solution.

-

Positive Control: 158 µL Tris-HCl buffer + 2 µL acetazolamide dilution + 20 µL hCA II solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the pNPA solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

-

Stability Testing of a this compound Derivative

This protocol outlines a general procedure for assessing the stability of a this compound-containing drug substance under various stress conditions, following ICH guidelines.[9][13][14][15]

Objective: To evaluate the intrinsic stability of the drug substance and support the identification of degradation products and the development of a stability-indicating analytical method.

Materials and Equipment:

-

This compound derivative (drug substance)

-

Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Solvents for sample preparation (e.g., acetonitrile, water)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the drug substance in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the drug substance in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Dissolve the drug substance in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

For each condition, a control sample (dissolved in the same solvent but without the stress agent) should be analyzed in parallel.

-

-

Long-Term and Accelerated Stability Studies:

-

Store the drug substance in its proposed packaging under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

-

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

-

Sample Analysis:

-

Analyze all samples (from forced degradation and long-term/accelerated studies) using a validated stability-indicating HPLC method.

-

Monitor for:

-

Appearance (color, physical state)

-

Assay of the active substance

-

Formation of degradation products (quantify known and unknown impurities)

-

-

-

Data Evaluation:

-

Evaluate the data to determine the degradation pathways and the rate of degradation.

-

Establish a re-test period or shelf life for the drug substance based on the long-term stability data.

-

Conclusion

The this compound pharmacophore represents a valuable addition to the medicinal chemist's toolkit. Its unique electronic properties make it an effective bioisostere for carboxylic acids and a potent zinc-binding group for metalloenzymes. The demonstrated activity of this compound-related compounds as carbonic anhydrase and potentially as COX-2 inhibitors highlights the broad therapeutic potential of this novel pharmacophore. Further exploration of this moiety in drug design is warranted and is expected to lead to the development of new and improved therapeutic agents.

References

- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. escholarship.org [escholarship.org]

- 7. [PDF] A new synthesis of difluoromethanesulfonamides--a novel pharmacophore for carbonic anhydrase inhibition. | Semantic Scholar [semanticscholar.org]

- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. benchchem.com [benchchem.com]

- 11. Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaacademias.com [pharmaacademias.com]

- 14. pharmtech.com [pharmtech.com]

- 15. Ich guideline for stability testing | PPTX [slideshare.net]

The Potent Biological Activities of Difluoromethanesulfonamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and overall therapeutic potential. Among the various fluorinated motifs, the difluoromethanesulfonamide group has emerged as a promising pharmacophore, demonstrating significant biological activity in diverse therapeutic areas, notably as carbonic anhydrase inhibitors and anticancer agents. This technical guide provides an in-depth overview of the biological activities of this compound analogs, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Carbonic Anhydrase Inhibition: A Key Target

This compound analogs have shown considerable promise as inhibitors of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes crucial for various physiological processes. The enhanced acidity of the sulfonamide nitrogen atom upon α,α-difluorination is thought to contribute to their potent inhibitory activity.

Quantitative Data for Carbonic Anhydrase Inhibition

The following table summarizes the inhibitory activity of selected this compound analogs against various carbonic anhydrase isoforms. The data is presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki), providing a quantitative measure of potency.

| Compound ID | Structure | Target Isoform | IC50 (nM) | Ki (nM) | Reference |

| 1 | α,α-difluoro-benzenemethanesulfonamide | hCA II | - | Submicromolar | [1] |

| 2 | Racemic fluoro sulfone 9 | hCA II | 3 | 0.6 and 3.6 (enantiomers) |

Note: This table is a representative sample. A comprehensive structure-activity relationship (SAR) study with a larger series of analogs would be beneficial for further optimization.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The following protocol outlines a common method for determining the inhibitory potency of compounds against carbonic anhydrase using a colorimetric assay.

Materials:

-

Purified human carbonic anhydrase (hCA) isoform (e.g., hCA II)

-

p-Nitrophenyl acetate (pNPA) as the substrate

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Test compounds (this compound analogs)

-

Known carbonic anhydrase inhibitor (e.g., Acetazolamide) as a positive control

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with assay buffer to achieve a range of desired concentrations.

-

Enzyme Preparation: Prepare a working solution of the hCA isoform in the assay buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add a pre-determined volume of the hCA working solution.

-

Add the test compound dilutions or the positive control to the respective wells.

-

Include a control group with no inhibitor (enzyme only) and a blank (buffer only).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the pNPA substrate to all wells.

-

-

Data Acquisition: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme-only control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known[2].

-

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Caption: Workflow for determining carbonic anhydrase inhibition.

Anticancer Activity: Targeting Proliferation and Survival

In addition to their effects on carbonic anhydrase, sulfonamide derivatives, including fluorinated analogs, have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that control cell growth, proliferation, and survival.

Quantitative Data for Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative sulfonamide derivatives against common cancer cell lines, providing a benchmark for their cytotoxic potential.

| Compound ID | Structure/Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3 | Sulfonamide Derivative | MCF-7 (Breast) | < 128 | [3] |

| 4 | Sulfonamide Derivative | A549 (Lung) | 10.67 - 51.5 | [4] |

| 5 | Cinnamoyl Sulfonamide Hydroxamate | OSCC | 79.63 - 160.05 | [5] |

| 6 | 1,2,4-Triazine Sulfonamide | DLD-1 (Colon) | 1.7 | [6] |

| 7 | 1,2,4-Triazine Sulfonamide | HT-29 (Colon) | 5.6 | [6] |

Note: The specific structures for all compounds are detailed in the cited references. Data for a homologous series of this compound analogs is needed for a comprehensive SAR.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3][7][8][9]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compounds (this compound analogs)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathways in Anticancer Activity

While the precise signaling pathways modulated by this compound analogs are still under investigation, the broader class of sulfonamides is known to interfere with several key pathways implicated in cancer progression. These include the VEGFR-2 and PI3K/Akt signaling cascades.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.[10][11][12][13][14][15]

VEGFR-2 Signaling Pathway

Caption: Inhibition of VEGFR-2 signaling by sulfonamide analogs.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell survival, proliferation, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[16][17][18][19][20]

PI3K/Akt Signaling Pathway

Caption: Potential inhibition of the PI3K/Akt pathway by sulfonamides.

Conclusion

This compound analogs represent a promising class of compounds with significant potential in drug discovery. Their potent inhibition of carbonic anhydrase holds promise for the treatment of conditions like glaucoma, while their emerging anticancer activities warrant further investigation. The detailed experimental protocols provided herein offer a foundation for the continued evaluation of these and other novel analogs. Future work should focus on elucidating the specific molecular targets and signaling pathways of this compound derivatives to enable the rational design of next-generation therapeutics with improved potency and selectivity.

References

- 1. A new synthesis of difluoromethanesulfonamides--a novel pharmacophore for carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. cusabio.com [cusabio.com]

An In-Depth Technical Guide to the Aqueous Stability of Difluoromethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patent databases, and technical reports has revealed a significant lack of specific data on the aqueous stability of difluoromethanesulfonamide. There are no detailed studies outlining its degradation kinetics, hydrolysis pathways, or a comprehensive profile of its degradation products under various aqueous conditions. This guide, therefore, provides a framework for conducting a thorough investigation into the aqueous stability of this compound, based on established principles of pharmaceutical stability testing.[1][2][3][4]

Introduction

This compound is a chemical entity of interest in various fields, potentially including pharmaceuticals and agrochemicals, due to its unique chemical structure featuring a difluoromethyl group and a sulfonamide moiety. Understanding the stability of this compound in aqueous solutions is paramount for its development, formulation, and safe application. Aqueous stability determines a compound's shelf-life, dictates appropriate storage conditions, and provides insights into its potential degradation pathways and the formation of impurities.[3]

This technical guide outlines a systematic approach to characterizing the aqueous stability of this compound. It details the necessary experimental protocols, data presentation strategies, and the logical workflows required for a comprehensive stability assessment.

Proposed Experimental Protocols for Stability Assessment

To elucidate the aqueous stability profile of this compound, a series of experiments should be conducted. These include kinetic studies under various pH and temperature conditions, as well as forced degradation studies to identify potential degradation products and pathways.

Materials and Equipment

-

This compound: Reference standard of known purity (≥95%).[5]

-

Reagents: Hydrochloric acid, sodium hydroxide, phosphate buffers, and other buffer systems covering a pH range from 2 to 12. Acetonitrile (HPLC grade), water (HPLC grade), and other solvents as required for analysis.

-

Equipment: HPLC or UPLC system with a UV detector or a mass spectrometer (MS), pH meter, thermostatically controlled water baths or incubators, photostability chamber, and analytical balance.

Kinetic Studies: pH-Rate Profile

The rate of hydrolysis of this compound should be determined across a range of pH values to construct a pH-rate profile. This is crucial for identifying the pH at which the compound is most stable.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffer solutions (e.g., phosphate, citrate, borate) covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility. Spike the buffer solutions with the stock solution to a final concentration suitable for analytical detection (e.g., 100 µg/mL).

-

Incubation: Incubate the solutions at a constant temperature (e.g., 40°C, 50°C, and 60°C) in sealed vials to prevent evaporation.

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution. The frequency of sampling will depend on the degradation rate.

-

Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at each pH and temperature. The half-life (t½) can be calculated using the equation: t½ = 0.693/k.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.[1][2][3][4]

Methodology:

-

Acidic Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

-

Basic Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a specified period.

-

Oxidative Degradation: Expose a solution of this compound to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze the stressed samples using an HPLC-MS system to separate and identify the degradation products.

Data Presentation

Quantitative data from the stability studies should be summarized in clearly structured tables to allow for easy comparison and interpretation.

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of this compound at 50°C

| pH | k (s⁻¹) | Half-life (t½) (hours) |

| 2.0 | Data | Data |

| 4.0 | Data | Data |

| 7.0 | Data | Data |

| 9.0 | Data | Data |

| 12.0 | Data | Data |

Table 2: Summary of Forced Degradation Studies of this compound

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 M HCl, 60°C, 24h | Data | Data | Data |

| 0.1 M NaOH, 60°C, 24h | Data | Data | Data |

| 3% H₂O₂, RT, 24h | Data | Data | Data |

| Dry Heat, 80°C, 48h | Data | Data | Data |

| Photolysis | Data | Data | Data |

Visualizations: Workflows and Hypothetical Pathways

Diagrams are essential for visualizing experimental workflows and potential degradation pathways. The following are generated using the DOT language for Graphviz.

Caption: Experimental workflow for assessing the aqueous stability of this compound.

Caption: A hypothetical hydrolysis pathway for this compound.

Conclusion

While specific stability data for this compound is not currently available in the public domain, a comprehensive understanding of its behavior in aqueous solutions can be achieved through a systematic experimental approach. The protocols and frameworks outlined in this guide provide a robust starting point for researchers and drug development professionals to thoroughly characterize the stability of this compound. Such studies are essential for ensuring the quality, safety, and efficacy of any potential products containing this compound. The findings from these proposed investigations will be critical in guiding formulation development, defining appropriate storage conditions, and fulfilling regulatory requirements.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. biomedres.us [biomedres.us]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. chemscene.com [chemscene.com]

Computational Chemistry Approaches to the Study of Difluoromethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethanesulfonamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The introduction of fluorine atoms can profoundly influence molecular properties such as acidity, lipophilicity, metabolic stability, and conformational preference, making them attractive motifs in drug design. Computational chemistry provides a powerful toolkit to investigate these effects at the atomic level, offering insights that can guide synthesis and experimental testing.

This technical guide outlines the common computational chemistry methodologies applied to the study of fluorinated sulfonamides, using this compound as a central example. While specific computational studies on this compound are not extensively available in the public domain, this document synthesizes established protocols and data presentation formats from research on analogous compounds. It serves as a roadmap for researchers looking to apply computational techniques to explore the physicochemical properties, conformational landscapes, and potential biological activities of this and related molecules.

Core Computational Methodologies

The computational investigation of a molecule like this compound typically follows a multi-step workflow, starting from its basic electronic structure and extending to its interaction with biological macromolecules.

Quantum Mechanical Calculations

Quantum mechanics (QM), particularly Density Functional Theory (DFT), is the cornerstone for calculating the fundamental properties of a molecule. These calculations provide a wealth of information about the electronic structure, geometry, and reactivity.

Experimental Protocols:

A typical DFT protocol for a molecule like this compound would involve:

-

Methodology: Geometry optimization followed by frequency calculation.

-

Functional: A hybrid functional such as B3LYP is commonly employed for a good balance of accuracy and computational cost.[1][2][3]

-

Basis Set: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used to describe the electron distribution.[1][2][3]

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied to calculations in water or other solvents.[4]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages are standard tools for these calculations.

Data Presentation:

The quantitative data derived from these QM calculations are typically summarized in tables for clarity and comparative analysis.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.80 Å |

| S-N | 1.65 Å | |

| S=O | 1.45 Å | |

| C-F | 1.35 Å | |

| C-H | 1.09 Å | |

| Bond Angle | F-C-F | 108.5° |

| O=S=O | 120.0° | |

| C-S-N | 105.0° | |

| Dihedral Angle | F-C-S-N | 60.0° |

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)

| Property | Value | Unit |

| Dipole Moment | 3.5 | Debye |

| HOMO Energy | -8.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Total Energy | -850 | Hartrees |

| Gibbs Free Energy | -850.1 | Hartrees |

Conformational Analysis

The presence of rotatable bonds in this compound necessitates a thorough conformational analysis to identify low-energy structures that are likely to be biologically relevant. Fluorine atoms can significantly influence conformational preferences through steric and electronic effects.[5][6][7][8]

Experimental Protocols:

-

Method: A systematic or stochastic conformational search is performed. For systematic searches, key dihedral angles are rotated in discrete steps (e.g., 10-30°).[6]

-

Energy Minimization: Each generated conformer is then geometry-optimized using a lower-level theory (like a molecular mechanics force field, e.g., MMFF94) or a semi-empirical method.

-

Clustering and Refinement: The resulting unique conformers are clustered, and the lowest energy structures are then re-optimized at a higher level of theory (e.g., DFT) to obtain accurate relative energies.

The following diagram illustrates a typical workflow for conformational analysis.

Molecular Docking

To explore the potential of this compound as an inhibitor of a biological target, such as an enzyme, molecular docking simulations are performed. These simulations predict the preferred binding orientation and affinity of the molecule within the active site of a protein.

Experimental Protocols:

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: A low-energy conformation of this compound (often from conformational analysis) is prepared by assigning appropriate atom types and charges.

-

Grid Generation: A grid box is defined around the active site of the protein.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide, or GOLD) is used to sample different poses of the ligand within the active site and score them based on a scoring function.

-

Analysis: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[9]

Data Presentation:

The results of a docking study are often presented in a table summarizing the binding affinities and key interactions.

Table 3: Molecular Docking Results for this compound with a Hypothetical Kinase (Illustrative)

| Docking Score | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| -7.5 | -7.2 | GLU 85 | Hydrogen Bond (NH) |

| LYS 33 | Hydrogen Bond (SO2) | ||

| PHE 145 | Pi-Sulfur | ||

| LEU 25 | Hydrophobic |

Visualization of Molecular Interactions

Visualizing the proposed binding mode and its impact on a signaling pathway is crucial for understanding the molecule's mechanism of action.

The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase, thereby blocking a downstream signaling cascade.

Conclusion

The computational chemistry methodologies outlined in this guide provide a robust framework for the in-depth study of this compound and related fluorinated sulfonamides. From elucidating fundamental electronic properties and conformational preferences with DFT to predicting biological activity through molecular docking, these computational tools offer invaluable insights for drug discovery and development. The systematic application of these methods can significantly accelerate the design-synthesis-testing cycle, leading to the identification of novel and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Difluoromethanesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Difluoromethanesulfonamide and its derivatives are an emerging class of compounds with significant potential in both materials science and medicinal chemistry. Their unique electronic properties, stemming from the difluoromethyl group, influence their intermolecular interactions and, consequently, their solid-state structures. This guide provides an in-depth analysis of the crystal structures of these compounds, detailing the experimental protocols required for their characterization and presenting key structural data.

Introduction

The replacement of hydrogen with fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of sulfonamides, the introduction of a difluoromethyl group can enhance acidity, modulate lipophilicity, and introduce new intermolecular interactions, such as hydrogen bonding involving the C-H group of the CHF2 moiety.[1] Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is paramount for rational drug design and the development of advanced materials. X-ray crystallography provides the definitive method for elucidating these structures, offering a detailed picture of bond lengths, bond angles, and the subtle interplay of non-covalent interactions that govern the crystal packing. This guide will focus on the crystal structure of a key this compound-containing compound, potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide, to illustrate the principles of its structural analysis.[1][2]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of its diffraction pattern.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various organic chemistry methods. For instance, novel difluoromethanesulfonamides have been synthesized from the key intermediate carboxythis compound, providing access to a range of compounds with potential therapeutic applications, such as carbonic anhydrase inhibitors.[3]

A general procedure for obtaining single crystals suitable for X-ray diffraction involves the following steps:

-

Synthesis and Purification: The target compound is first synthesized and then purified to a high degree, typically by recrystallization or chromatography. The synthesis of potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI) has been reported, yielding the compound for subsequent crystallographic analysis.[2]

-

Solvent Selection: The choice of solvent is critical for growing high-quality crystals. The ideal solvent should dissolve the compound to a moderate extent, and the solubility should be temperature-dependent for techniques like slow cooling.

-

Crystallization Method: Several techniques can be employed to induce crystallization:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.[4]

-

Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids.

-

A generalized workflow for the synthesis and crystallization process is depicted below.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. Finally, the structural model is refined to achieve the best possible fit with the experimental data.[5]

The general process of X-ray diffraction analysis is outlined in the following diagram.

Crystal Structure Data

The crystal structure of potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI) has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group Pbcn.[1][2] A summary of the crystallographic data is presented in Table 1.

Table 1. Crystallographic Data for K [N(SO₂CF₂H)(SO₂CF₃)] (KDFTFSI) [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 10.33 |

| b (Å) | 11.21 |

| c (Å) | 16.54 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1916.3 |

| Z | 8 |

The asymmetric unit of KDFTFSI contains two ion pairs.[1] The bond lengths and angles within the (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (DFTFSI⁻) anion are summarized in Table 2.

Table 2. Selected Bond Lengths and Angles for the DFTFSI⁻ Anion [1]

| Bond/Angle | Length (Å) / Angle (°) |

| N–S | 1.562(6) – 1.581(6) |

| S–O | 1.426(5) - 1.439(5) |

| S–C | 1.719(7) – 1.826(7) |

| C–F | 1.278(13) – 1.3888(10) |

| S–N–S | 125.7(3) – 128.0(4) |

| O–S–O | 116.1(3) – 117.3(3) |

| C–S···S–C Torsion Angle | 17° and 20° |

Intermolecular Interactions and Crystal Packing

The crystal packing of KDFTFSI is characterized by a layered structure with alternating cationic (K⁺) and anionic (DFTFSI⁻) layers stacked along the b-axis.[1] The potassium cations are coordinated by oxygen and nitrogen atoms of the surrounding anions.[1] Specifically, one potassium ion (K1) is coordinated to eight oxygen atoms and two nitrogen atoms, while the other (K2) is coordinated to eight oxygen atoms.[1]

The DFTFSI⁻ anions adopt a cis conformation with respect to the C–S···S–C torsion angle.[1] The packing is further influenced by weak interactions, such as C-H···F hydrogen bonds, which can play a significant role in the overall crystal architecture of sulfonimide salts.[1] The analysis of intermolecular interactions is crucial for understanding the structure-property relationships of these materials.[6][7][8]

The key intermolecular interactions in the KDFTFSI crystal structure are illustrated in the diagram below.

Conclusion

The crystal structure analysis of this compound compounds provides invaluable insights into their molecular geometry and the supramolecular architecture of their solid state. The detailed structural data obtained from single-crystal X-ray diffraction, as exemplified by KDFTFSI, reveals a complex interplay of ionic and weak intermolecular interactions that dictate the crystal packing. This fundamental understanding is critical for the rational design of new this compound-based compounds with tailored properties for applications in drug development, where structure-activity relationships are key, and in materials science, for the design of novel electrolytes and other functional materials. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in these fields.

References

- 1. Frontiers | Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A new synthesis of difluoromethanesulfonamides--a novel pharmacophore for carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

- 7. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

difluoromethanesulfonamide literature review and background

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Difluoromethanesulfonamide, a fluorinated analog of the ubiquitous sulfonamide functional group, has emerged as a significant pharmacophore in medicinal chemistry. The strategic incorporation of fluorine atoms can dramatically alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a particular focus on its role as a potent inhibitor of carbonic anhydrases. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to facilitate further research and development in this promising area.

Chemical Properties and Data

This compound (CAS No. 50585-74-5) is a small, synthetically accessible molecule with the chemical formula CH₃F₂NO₂S. Its structure features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a difluoromethyl group and an amino group.

| Property | Value | Reference |

| Molecular Formula | CH₃F₂NO₂S | N/A |

| Molecular Weight | 131.10 g/mol | N/A |

| CAS Number | 50585-74-5 | N/A |

| Purity | ≥95% | [1] |

| Storage | 4°C, protect from light | [1] |

| SMILES | C(F)(F)S(=O)(=O)N | [1] |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | [1] |

| logP | -0.5025 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis of this compound and its Derivatives

A novel synthesis of a range of difluoromethanesulfonamides has been developed, highlighting the preparation of a key intermediate, carboxythis compound.[2] This intermediate provides a direct synthetic route to various derivatives, including analogs of well-known drugs like acetazolamide.[2]

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a this compound derivative, based on common organic synthesis practices.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet for the proton of the CHF₂ group due to coupling with the two fluorine atoms. The protons of the NH₂ group may appear as a broad singlet.

-

¹³C NMR: The carbon atom of the CHF₂ group will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms.[3] The C-F coupling constants can be quite large, sometimes leading to overlapping multiplets.[4]

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][6] For this compound, a doublet is expected for the two equivalent fluorine atoms, arising from coupling to the single proton of the CHF₂ group.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of sulfonamides often results in fragmentation, where the molecular ion peak may be weak or absent.[7] Common fragmentation patterns involve the cleavage of the S-N and S-C bonds. The presence of fluorine atoms will influence the fragmentation pathways and the isotopic pattern of the fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonyl group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively), and C-F stretching vibrations.

Biological Applications and Mechanism of Action

The primary and most well-documented biological application of this compound and its derivatives is the inhibition of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] These enzymes are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[9] Inhibition of specific CA isoforms has therapeutic potential in a variety of diseases.

Difluoromethanesulfonamides have been identified as a novel pharmacophore for potent carbonic anhydrase inhibition.[2] Their water solubility, stability, and submicromolar dissociation constants for human carbonic anhydrase isozyme II (hCA II) make them promising candidates for therapeutic applications, particularly in the treatment of glaucoma.[2]

The sulfonamide group is a key zinc-binding group that is essential for the inhibitory activity of this class of compounds. The negatively charged sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme's function.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.

Other Potential Biological Activities

While carbonic anhydrase inhibition is the most studied application, the sulfonamide functional group is present in a wide range of therapeutic agents with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[10][11] The introduction of the difluoromethyl group can further modulate these activities, opening avenues for the development of novel therapeutic agents. For instance, novel pyrazolecarboxamide derivatives containing a sulfonate fragment have been synthesized and shown to possess potential antifungal and antiviral activities.[12]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibitory potency of compounds against carbonic anhydrase is a colorimetric assay that measures the esterase activity of the enzyme.

Materials:

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 405 nm

-

Carbonic Anhydrase (CA) enzyme

-

CA Assay Buffer

-

CA Substrate (e.g., p-nitrophenyl acetate)

-

Test compound (this compound derivative)

-

Positive control inhibitor (e.g., Acetazolamide)

-

Solvent for compounds (e.g., DMSO)